

UE2343: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: UE2343

Cat. No.: B10830890

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An In-depth Guide to the 11 β -HSD1 Inhibitor, Xanamem™

This technical guide provides a comprehensive overview of **UE2343**, also known as Xanamem™, a brain-penetrant inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the compound's properties, mechanism of action, and early clinical evaluation.

Core Compound Information

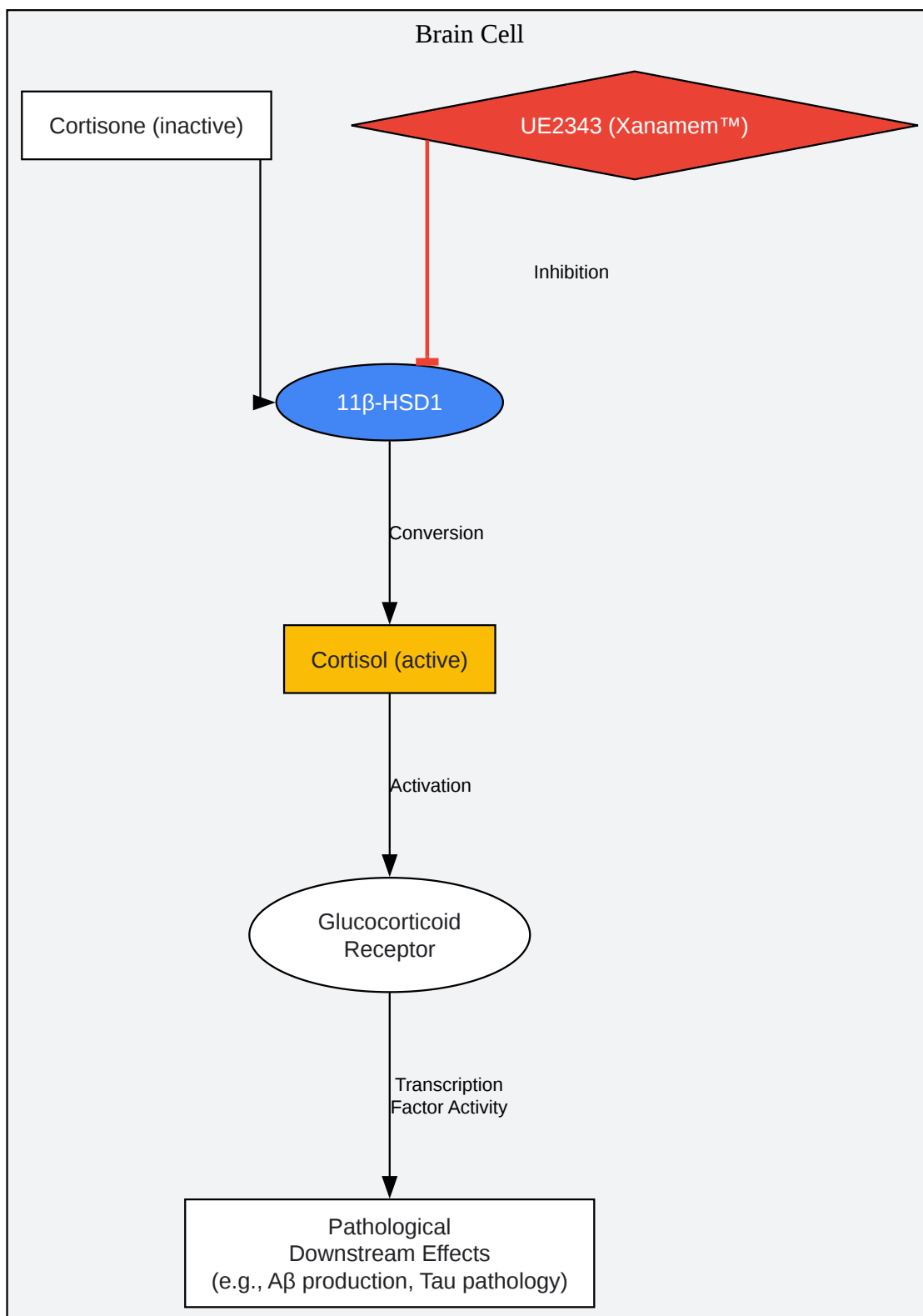
UE2343 is a synthetic organic compound identified as a potent and selective inhibitor of 11 β -HSD1.^{[1][2]} It is under development for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease, by modulating glucocorticoid levels in the brain.^{[1][3]}

Property	Value	Source
CAS Number	1346013-80-6	^{[4][5][6][7]}
Molecular Formula	C19H19N5O2S	^{[4][5][7][8]}
Molecular Weight	381.45 g/mol	^{[4][7][8]}
Synonyms	Xanamem, UE-2343	^{[5][7][9]}

Mechanism of Action and Signaling Pathway

UE2343's therapeutic potential lies in its ability to inhibit the 11 β -HSD1 enzyme. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid.[8] Elevated levels of cortisol in the brain are associated with cognitive impairment and the progression of Alzheimer's disease.[8][10] By inhibiting 11 β -HSD1, **UE2343** reduces the production of cortisol within brain cells, thereby mitigating its detrimental effects.[3]

The proposed signaling pathway involves the reduction of intracellular cortisol, which in turn is expected to lessen the downstream effects of glucocorticoid receptor activation, such as the promotion of amyloid-beta accumulation and tau hyperphosphorylation, two key pathological hallmarks of Alzheimer's disease.[8][10]



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Caption: **UE2343** inhibits 11β-HSD1, reducing cortisol production.

Experimental Protocols: Early Clinical Evaluation

The early clinical development of **UE2343** involved single and multiple ascending dose studies in healthy human subjects to assess its safety, pharmacokinetics, and pharmacodynamics.^[1]^[2]^[11]

Single Ascending Dose (SAD) Study

- Objective: To evaluate the safety, tolerability, and pharmacokinetics of single oral doses of **UE2343**.
- Methodology: Healthy subjects were administered single oral doses of **UE2343** or a placebo. Doses were escalated in different cohorts of subjects. Plasma samples were collected at various time points to determine the pharmacokinetic profile. Safety and tolerability were monitored throughout the study.^[11]
- Key Findings: **UE2343** was found to be safe and well-tolerated.^[1]

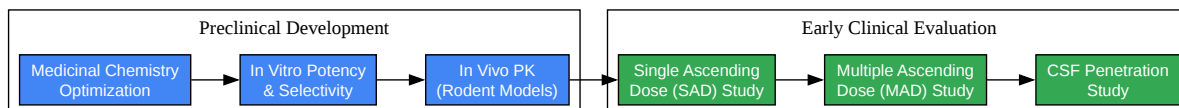
Multiple Ascending Dose (MAD) Study

- Objective: To investigate the safety, tolerability, and pharmacokinetics of multiple oral doses of **UE2343**.
- Methodology: Healthy subjects received multiple doses of **UE2343** or a placebo over a defined period. Similar to the SAD study, dose levels were escalated in successive cohorts. Pharmacokinetic parameters, safety, and pharmacodynamic markers (e.g., plasma ACTH and the urinary tetrahydrocortisols/tetrahydrocortisone ratio) were assessed.^[1]^[11]
- Key Findings: Following multiple doses, **UE2343** demonstrated a plasma half-life of 10 to 14 hours.^[1]^[2]^[12] Evidence of target engagement was observed through the elevation of plasma adrenocorticotrophic hormone (ACTH) and a reduction in the urinary THF/THE ratio at doses of 10 mg and above, indicating inhibition of 11 β -HSD1 in the liver.^[1]^[11]

Cerebrospinal Fluid (CSF) Penetration Study

- Objective: To confirm the brain penetration of **UE2343**.

- Methodology: A study was conducted to measure the concentration of **UE2343** in the cerebrospinal fluid of healthy subjects after administration.[11]
- Key Findings: **UE2343** was shown to be brain-penetrant, with CSF concentrations reaching levels predicted to be effective for inhibiting 11 β -HSD1.[1][2]



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Caption: **UE2343** development from preclinical to clinical studies.

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